molecular formula C13H16N6O3 B2834245 6-(4-(4-methoxypyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320663-21-4

6-(4-(4-methoxypyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2834245
CAS RN: 2320663-21-4
M. Wt: 304.31
InChI Key: PDAOEXJRSSMWLP-UHFFFAOYSA-N
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Description

6-(4-(4-methoxypyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is commonly referred to as MPP, and it is a derivative of the pyrimidine family of compounds.

Scientific Research Applications

Synthesis and Characterization

Research efforts have led to the synthesis of novel compounds with potential pharmacological activities. For instance, derivatives of pyrimidine have been synthesized and tested for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds have been characterized using techniques such as IR, NMR, and mass spectral analysis to confirm their chemical structures (Abu‐Hashem et al., 2011), (Abu‐Hashem et al., 2020).

Pharmacological Properties

A series of 4-piperazinopyrimidines were synthesized and evaluated for their pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).

Antimicrobial Activity

Novel pyrimidine derivatives have demonstrated potent antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. Molecular modeling studies have also been performed to explore the interactions at the molecular level, suggesting the potential mechanisms behind their antimicrobial efficacy (Al-Masoudi et al., 2015), (Alwan et al., 2014).

Anticancer Activity

Research into the anticancer activity of pyrimidine derivatives has identified several compounds with promising in vitro antiproliferative effects against a range of tumor cell lines. These findings underscore the potential of these compounds as lead candidates for the development of new anticancer therapies (Aremu et al., 2017).

Innovative Synthesis Techniques

Novel synthesis techniques have been developed for compounds structurally related to "6-(4-(4-methoxypyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione," showcasing the versatility and innovation in the field of synthetic chemistry. These methods offer potential pathways for the development of new drugs with improved efficacy and safety profiles (Li et al., 2012).

properties

IUPAC Name

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-22-11-2-3-14-12(17-11)19-6-4-18(5-7-19)9-8-10(20)16-13(21)15-9/h2-3,8H,4-7H2,1H3,(H2,15,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAOEXJRSSMWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(4-methoxypyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

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